N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Description
N-[3-(3-Fluorophenyl)-2-(2-Oxopyrrolidin-1-yl)propyl]-5-Methyl-1,2-Oxazole-3-Carboxamide is a synthetic small molecule characterized by a 5-methyl-1,2-oxazole core linked to a 3-fluorophenyl group via a propyl chain substituted with a 2-oxopyrrolidine moiety. This structure combines pharmacophoric elements known for modulating biological targets, including kinase inhibition and protease binding .
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-8-16(21-25-12)18(24)20-11-15(22-7-3-6-17(22)23)10-13-4-2-5-14(19)9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKXBKIXPSPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl derivative, followed by the introduction of the oxopyrrolidinyl group through a series of condensation reactions. The final step involves the formation of the methylisoxazole carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-5-methyl-1,2-oxazole-3-carboxamide exhibit antimicrobial properties. A study on related oxazolidinone compounds demonstrated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound showed significantly improved survival rates in infected mice models compared to standard treatments like linezolid .
Cancer Research
The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Preliminary studies indicate that modifications to the oxazole and pyrrolidine moieties can enhance cytotoxicity against various cancer cell lines. Further research is needed to elucidate the mechanisms and optimize efficacy .
Neurological Studies
Due to its ability to cross the blood-brain barrier, this compound may serve as a candidate for treating neurological disorders. Investigations into its effects on neurotransmitter systems are ongoing, with initial results suggesting potential benefits in modulating dopamine pathways .
Table 1: Summary of Case Studies on Antimicrobial Activity
Mechanism of Action
The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural-Activity Relationship (SAR) Insights
Oxazole Core Modifications :
- The 5-methyl substitution on the oxazole ring (as in the target compound) enhances metabolic stability compared to unsubstituted oxazoles, as seen in antiviral candidates from docking studies .
- Replacement of the oxazole with a thiazole (e.g., compound 11 in ) introduces sulfur-based hydrogen bonding, altering target specificity .
Fluorophenyl vs. Chlorophenyl Substitutions :
- The 3-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to 2-chlorophenyl analogues (e.g., ), as fluorine’s electronegativity reduces metabolic oxidation .
Pyrrolidinone vs.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20FN3O3
- CAS Number : 1421495-27-3
Structural Characteristics
The presence of a fluorophenyl group and a pyrrolidinone ring contributes to the compound's unique properties. The fluorine atom significantly influences its pharmacodynamics and pharmacokinetics, enhancing lipid solubility and metabolic stability, which are crucial for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to various biological effects. Detailed studies are necessary to elucidate these mechanisms further.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit antiproliferative effects against various cancer cell lines. For example, oxadiazole derivatives have shown cytotoxicity towards colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells .
- Neurological Disorders : The oxopyrrolidinyl moiety is reminiscent of structures found in known anticonvulsants like levetiracetam. This suggests potential utility in treating epilepsy or other neurological disorders .
- Anti-inflammatory Effects : Compounds with similar structural features have been investigated for their anti-inflammatory properties, indicating a possible role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?
The synthesis typically involves multi-step protocols, including palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) and functional group protection/deprotection strategies . Key intermediates, such as fluorophenyl-substituted precursors, should be validated via NMR and mass spectrometry (MS) to confirm structural integrity . For example, intermediate formation can be tracked by monitoring characteristic peaks (e.g., fluorine-coupled splitting in NMR).
Q. How can researchers resolve discrepancies in reported reactivity of the oxazole and fluorophenyl moieties?
Contradictions in reactivity may arise from solvent polarity, temperature, or substituent electronic effects. For instance, electron-withdrawing groups on the fluorophenyl ring (e.g., nitro or chloro substituents) can alter nucleophilic substitution rates compared to unsubstituted analogs. Systematic variation of reaction conditions (e.g., using DMF vs. THF) and spectroscopic validation (e.g., - HMBC NMR) can clarify mechanistic pathways .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR : , , and NMR to resolve substituent effects on the oxazole and pyrrolidinone rings.
- MS : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : To determine stereochemistry and solid-state packing, particularly for resolving enantiomeric forms of the 2-oxopyrrolidinyl group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations can predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on modifying the fluorophenyl orientation or oxazole electronic properties to optimize hydrophobic interactions or hydrogen bonding. Comparative analysis with structurally similar triazoloquinoxaline derivatives (e.g., substituent effects on binding pockets) can inform SAR .
Q. What strategies are effective for studying the compound’s metabolic stability in vitro?
Use hepatic microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots. The 2-oxopyrrolidinyl moiety may undergo cytochrome P450-mediated oxidation, generating lactam metabolites. LC-MS/MS can track metabolite formation, while isotopic labeling (e.g., at labile positions) can slow degradation .
Q. How can catalytic methods be applied to functionalize the oxazole ring?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) can introduce diverse substituents at the oxazole 5-methyl position. Optimize ligand systems (e.g., XPhos) to enhance selectivity and yield. For example, highlights Pd-catalyzed reductive cyclization as a scalable method for heterocycle formation .
Q. What experimental designs are suitable for probing enantioselective synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can control stereochemistry at the pyrrolidinone chiral center. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Notes
- Advanced questions emphasize mechanistic analysis, computational integration, and metabolic profiling.
- Methodological answers prioritize experimental reproducibility and validation techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
